2-amino-2-(2,4-difluorophenyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIWYFIMAXMSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371799 |

Source

|

| Record name | 2-amino-2-(2,4-difluorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240409-02-3 |

Source

|

| Record name | α-Amino-2,4-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240409-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,4-difluorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2,4-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(2,4-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2,4-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a difluorinated phenyl ring, imparts distinct chemical and biological properties that are of significant interest in the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and chemical reactivity. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 240409-02-3[1][2][3][4] |

| Molecular Formula | C₈H₇F₂NO₂[1][2][3] |

| Molecular Weight | 187.14 g/mol [1][2] |

| Melting Point | 180-200 °C[1] |

| Boiling Point | 276.2 °C at 760 mmHg[3] |

| Density | 1.442 g/cm³[3] |

| pKa₁ (Carboxylic Acid) | 2.1 ± 0.2[1] |

| pKa₂ (Ammonium Group) | 9.2 ± 0.3[1] |

| Water Solubility | 15-25 g/L at 25 °C (estimated)[1] |

| LogP | 1.74950[3] |

| XLogP3 | -1.5[2][3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 5[3] |

| Rotatable Bond Count | 2[3] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The expected spectral characteristics are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-hydrogen, and the amine protons. The aromatic region will display complex splitting patterns due to fluorine-proton coupling. The alpha-hydrogen will appear as a singlet, and the amine protons will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carboxylic acid carbon, the alpha-carbon, and the carbons of the difluorophenyl ring. The carbons attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid, N-H stretching from the amino group, a C=O stretch from the carboxylic acid, and C-F stretching bands from the difluorophenyl ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 187.04448479 Da.[2][3] Fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis Protocol

A general synthesis for this compound can be achieved through a multi-step process starting from 2,4-difluorobenzaldehyde.[1]

Step 1: Formation of a Nitrile Intermediate

-

Objective: To convert the aldehyde group of 2,4-difluorobenzaldehyde into a nitrile group.

-

Procedure:

-

Dissolve 2,4-difluorobenzaldehyde in a suitable solvent.

-

Add hydroxylamine hydrochloride and sodium acetate.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolate and purify the resulting nitrile intermediate.

-

Step 2: Reduction of the Nitrile to an Amine

-

Objective: To reduce the nitrile group to a primary amine.

-

Procedure:

-

Dissolve the nitrile intermediate in a suitable solvent.

-

Add a palladium catalyst (e.g., Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

-

Filter off the catalyst and isolate the amine product.

-

Step 3: Formation of the Final Product

-

Objective: To introduce the carboxylic acid moiety.

-

Procedure:

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a sample as a KBr pellet or a thin film.

-

Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands for the O-H, N-H, C=O, and C-F bonds.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

-

Chemical Reactivity and Biological Activity

This compound exhibits reactivity characteristic of amino acids, including reactions at the amino and carboxylic acid groups.

-

Oxidation: Under oxidative conditions, the amino group can be converted to a nitro group, yielding 2-nitro-2-(2,4-difluorophenyl)acetic acid.[1]

-

Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-amino-2-(2,4-difluorophenyl)ethanol.[1]

-

Substitution Reactions: The amino group can participate in various substitution reactions with suitable electrophiles.[1]

The presence of the difluorophenyl group enhances the thermodynamic stability of the molecule.[1] Research indicates that this compound exhibits significant biological activity and has been investigated for its potential in enzyme inhibition and receptor binding.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds, including indole derivatives which are known to possess a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer effects.[1]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of the target compound.

Potential Chemical Reactions

Caption: Key chemical transformations of the title compound.

Role as a Pharmaceutical Intermediate

Caption: The role as a key intermediate in drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-DL-phenylglycine is a synthetic, non-proteinogenic amino acid. As a derivative of phenylglycine, it is of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-difluoro-DL-phenylglycine, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, comparative data for related compounds and general methodologies are also presented to offer a thorough resource for researchers.

Core Physicochemical Properties

A summary of the available and comparative physicochemical data is presented below.

| Property | 2,4-Difluoro-DL-phenylglycine | DL-Phenylglycine (for comparison) | 4-Fluoro-DL-phenylglycine (for comparison) |

| Molecular Formula | C₈H₇F₂NO₂[1] | C₈H₉NO₂[2][3] | C₈H₈FNO₂[4][5][6] |

| Molecular Weight | 187.14 g/mol [1] | 151.16 g/mol [2][3] | 169.15 g/mol [4][5][6] |

| CAS Number | 240409-02-3[7] | 2835-06-5[3] | 7292-73-1[4] |

| Physical Form | Solid (powder/crystals) | White solid[3] | Powder[5] |

| Melting Point | Data not available | 290 °C (decomposes)[2] | >300 °C[4] |

| Solubility | Data not available | Sparingly soluble in water; soluble in acidic and basic solutions.[8] | Data not available |

| pKa | Data not available | pKa₁ (~2.2), pKa₂ (~9.2) | Data not available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids are provided below. These protocols can be adapted for the specific analysis of 2,4-difluoro-DL-phenylglycine.

Determination of Solubility

The solubility of an amino acid can be determined in various solvents, such as water, acidic and basic solutions, and organic solvents.

Principle: A saturated solution of the amino acid is prepared in the solvent of interest. The concentration of the dissolved amino acid is then quantified, typically by gravimetric analysis after solvent evaporation or by a spectroscopic method. The solubility of amino acids is influenced by pH and temperature.[8][9][10]

Experimental Workflow:

Caption: Workflow for determining the solubility of an amino acid.

Detailed Protocol:

-

Add an excess amount of 2,4-difluoro-DL-phenylglycine to a known volume of the desired solvent (e.g., deionized water, ethanol, phosphate buffer at a specific pH) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove any undissolved solid, yielding a clear saturated solution.

-

Carefully transfer a precise volume of the supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a drying oven until a constant weight of the dissolved amino acid is obtained.

-

Calculate the solubility from the mass of the dissolved amino acid and the volume of the supernatant used.

-

Alternatively, the concentration of the amino acid in the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, after creating a standard calibration curve.

Determination of pKa by Titration

The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) of an amino acid can be determined by acid-base titration.[11][12]

Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[13]

Experimental Workflow:

Caption: Workflow for determining pKa values via titration.

Detailed Protocol:

-

Prepare a solution of 2,4-difluoro-DL-phenylglycine of known concentration (e.g., 0.1 M) in deionized water.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the amino acid solution in a beaker with a magnetic stirrer.

-

Titration with Acid: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments from a burette. Record the pH of the solution after each addition. Continue until the pH drops to around 1.5-2.0.

-

Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition until the pH rises to around 11.5-12.0.

-

Plot the recorded pH values against the equivalents of acid and base added to generate a titration curve.

-

The pKa of the carboxyl group (pKa₁) is the pH at which 0.5 equivalents of base have been added (or 0.5 equivalents of acid have been neutralized). The pKa of the amino group (pKa₂) is the pH at which 1.5 equivalents of base have been added.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For amino acids, melting is often accompanied by decomposition.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid melts is observed.[14] For compounds that decompose, a rapid heating method may be necessary to obtain a reproducible melting range.[15][16][17][18]

Experimental Workflow:

Caption: Workflow for determining the melting point of a solid.

Detailed Protocol:

-

Ensure the 2,4-difluoro-DL-phenylglycine sample is pure and dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

If the substance decomposes, note the temperature at which decomposition begins (e.g., color change, gas evolution). For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting properties before decomposition occurs.[15][16][17][18]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the α-proton, the amine protons, and the aromatic protons. The aromatic region will display complex splitting patterns due to the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key tool for confirming the presence and positions of the fluorine atoms on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.

-

N-H stretch (amine): Bands in the region of 3000-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1750 cm⁻¹.

-

N-H bend (amine): A band around 1500-1650 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can help to elucidate the structure of the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways of 2,4-difluoro-DL-phenylglycine. However, fluorinated amino acids are often designed as enzyme inhibitors or probes for studying biological systems. The fluorine substitutions can alter binding affinities to target proteins and influence metabolic pathways. Further research is required to elucidate the specific biological roles of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the physicochemical properties of 2,4-difluoro-DL-phenylglycine. While specific experimental data for this compound is sparse, the provided general protocols and comparative data for related molecules offer a valuable starting point for researchers. The detailed experimental workflows and diagrams are intended to aid in the practical characterization of this and other novel amino acid derivatives in a drug discovery and development context. The unique properties imparted by the difluoro substitution warrant further investigation into the biological activities of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylglycine - Wikipedia [en.wikipedia.org]

- 4. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 5. 4-Fluoro-DL- -phenylglycine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. usbio.net [usbio.net]

- 7. 2,4-DIFLUORO-DL-PHENYLGLYCINE | 240409-02-3 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. scribd.com [scribd.com]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. thinksrs.com [thinksrs.com]

- 15. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key reactions of 2-amino-2-(2,4-difluorophenyl)acetic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, primarily owing to the influence of its fluorine substituents on its biological activity and metabolic stability.

Molecular Structure and Identification

This compound is a derivative of glycine in which one of the alpha-hydrogens is replaced by a 2,4-difluorophenyl group. The presence of a chiral center at the alpha-carbon means the compound can exist as a racemic mixture or as individual enantiomers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 240409-02-3 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)N |

| InChI Key | COIWYFIMAXMSKX-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the amino acid moiety and the difluorophenyl ring.

| Property | Value |

| pKa₁ (Carboxylic Acid) | ~1.62 - 2.1 |

| pKa₂ (Ammonium) | ~9.2 |

| XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Polar Surface Area (PSA) | 63.32 Ų |

| Boiling Point (Predicted) | 276.2 °C at 760 mmHg |

| Flash Point (Predicted) | 120.8 °C |

| Density (Predicted) | 1.442 g/cm³ |

Spectroscopic Data (Predicted)

While specific experimental spectra are proprietary to various suppliers and research institutions, the following table outlines the expected regions for key spectroscopic peaks based on the molecular structure.

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (6.8-7.5 ppm), α-proton (around 4.5-5.0 ppm), amine and carboxylic acid protons (broad signals, variable chemical shift). |

| ¹³C NMR | Carboxyl carbon (~170-175 ppm), aromatic carbons (100-165 ppm with C-F coupling), α-carbon (~55-60 ppm). |

| IR (cm⁻¹) | ~3400-2500 (O-H and N-H stretching), ~1700 (C=O stretching), ~1600 & ~1500 (aromatic C=C stretching), ~1250-1000 (C-F stretching). |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 187. Common fragments may include loss of COOH (m/z 142) and the 2,4-difluorophenylmethylamine cation (m/z 142). |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 2,4-difluorobenzaldehyde. The following is a general, illustrative protocol.

Detailed Synthesis Protocol (Illustrative)

Step 1: Formation of 2,4-Difluorobenzaldehyde Oxime In a round-bottom flask, 2,4-difluorobenzaldehyde is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and solvent evaporation.

Step 2: Dehydration to 2,4-Difluorobenzonitrile The oxime from the previous step is treated with a dehydrating agent, such as acetic anhydride, and heated. After the reaction, the mixture is cooled and poured into water to precipitate the nitrile. The crude product is filtered, washed, and dried.

Step 3: Reduction to (2,4-Difluorophenyl)methanamine The 2,4-difluorobenzonitrile is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation in a Parr apparatus under hydrogen pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amine.

Step 4: Synthesis of this compound The (2,4-difluorophenyl)methanamine is reacted with chloroacetic acid in the presence of a base. The final product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. The product is then filtered, washed, and dried.

Key Chemical Reactions and Protocols

This compound can undergo reactions typical of amino acids, such as oxidation and reduction.

Oxidation

The amino group can be oxidized to a nitro group under specific oxidative conditions.

Illustrative Protocol for Oxidation: A solution of the amino acid in a suitable solvent is treated with an oxidizing agent. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by chromatography.

Reduction to Amino Alcohol

The carboxylic acid group can be reduced to a primary alcohol to form 2-amino-2-(2,4-difluorophenyl)ethanol. This is a valuable chiral building block.

Illustrative Protocol for Reduction of α-Amino Acids: Several methods can be employed for the reduction of α-amino acids to their corresponding amino alcohols.[1][2][3][4] A common procedure involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) or borane complexes in an appropriate solvent like tetrahydrofuran (THF).[2][3][5]

-

General Procedure using Borane-Methyl Sulfide (BMS): The α-amino acid is suspended in dry THF under an inert atmosphere.[2] Boron trifluoride etherate can be added, followed by the dropwise addition of BMS complex at a controlled temperature.[2] The reaction mixture is then typically refluxed for several hours.[2] After completion, the reaction is quenched, and the product is worked up and purified.[2]

References

In-Depth Technical Guide: 2-Amino-2-(2,4-difluorophenyl)acetic Acid (CAS Number 240409-02-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as 2,4-difluoro-DL-phenylglycine, is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a difluorinated phenyl ring, impart unique physicochemical and biological properties. This compound serves as a crucial chiral building block in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory, anti-cancer, and antifungal agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of CAS number 240409-02-3, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of both an acidic carboxyl group and a basic amino group allows it to exist as a zwitterion. The two fluorine atoms on the phenyl ring significantly influence its electronic properties, enhancing its stability and modulating its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 240409-02-3 | N/A |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |

| Molecular Weight | 187.14 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | D,l-2,4-difluorophenylglycine, 2,4-Difluoro-DL-phenylglycine, α-Amino-2,4-difluorobenzeneacetic acid | [4] |

| Melting Point | 180-200 °C | [1] |

| Boiling Point | 276.2 °C (at 760 mmHg, predicted) | N/A |

| Water Solubility | 15-25 g/L (predicted) | N/A |

| pKa₁ (Carboxylic Acid) | ~2.1 (predicted) | [1] |

| pKa₂ (Ammonium) | ~9.2 (predicted) | [1] |

| Appearance | White to off-white powder/crystals | N/A |

Spectroscopic Data

Synthesis

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and logical pathway starts from 2,4-difluorobenzaldehyde and proceeds via a Strecker synthesis or a related methodology.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a general, plausible method for the synthesis of this compound.

Step 1: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetonitrile (Strecker Synthesis)

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with a solution of ammonium chloride in aqueous ammonia.

-

Addition of Aldehyde: To this solution, 2,4-difluorobenzaldehyde is added dropwise with vigorous stirring.

-

Cyanide Addition: A solution of sodium or potassium cyanide in water is then added slowly to the reaction mixture. The temperature should be maintained, typically at or below room temperature, using an ice bath if necessary.

-

Reaction Monitoring: The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The resulting aminonitrile is then extracted from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis of the Aminonitrile to this compound

-

Reaction Setup: The crude 2-amino-2-(2,4-difluorophenyl)acetonitrile is placed in a round-bottom flask fitted with a reflux condenser.

-

Acid Hydrolysis: A strong acid, such as concentrated hydrochloric acid, is added to the flask.

-

Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis is monitored by TLC.

-

Isolation and Purification: After completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with cold water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. The final product can be further purified by recrystallization.

Biological Activity and Potential Applications

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are found in various biologically active compounds. The presence of the 2,4-difluorophenyl group can enhance metabolic stability and binding affinity to target proteins.

Role as a Pharmaceutical Building Block

This compound is a key precursor for the synthesis of more complex molecules with therapeutic potential. For instance, its hydrochloride salt is utilized in the preparation of antifungal agents, particularly azole antifungals that function by inhibiting ergosterol biosynthesis in fungal cell membranes[6]. It is also employed in the synthesis of protease inhibitors, which are a critical class of drugs for treating viral infections and cancer[6].

Potential for Direct Biological Activity

Although detailed studies on the standalone biological activity of this compound are limited, its structural similarity to other biologically active phenylglycine derivatives suggests potential for enzyme inhibition and receptor binding[1]. It has been investigated as a component of molecules with potential anti-inflammatory and anticancer activities[1].

Hypothetical Mechanism of Action in Downstream Applications

The incorporation of the this compound moiety into larger drug molecules can influence their mechanism of action. For example, in a hypothetical protease inhibitor, the difluorophenyl group could engage in hydrophobic or halogen bonding interactions within the enzyme's active site, while the amino and carboxyl groups could form hydrogen bonds, contributing to potent and selective inhibition.

Experimental Protocols for Biological Assays

Given the role of this compound as a precursor, relevant biological assays would typically be performed on the final, more complex molecules. The following are general protocols for assays in which derivatives of this compound might be evaluated.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific enzyme.

-

Reagents and Materials:

-

Purified target enzyme.

-

Substrate for the enzyme.

-

Test compound (derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include control wells with solvent only (no inhibitor) and wells without the enzyme (background).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.

-

Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

-

Reagents and Materials:

-

Cell membranes or purified receptors expressing the target receptor.

-

Radiolabeled ligand with known affinity for the receptor.

-

Test compound (derivative of this compound) at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

In test tubes, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the Ki value (inhibitory constant) of the test compound by analyzing the competitive binding data using appropriate software.

-

Conclusion

This compound (CAS No. 240409-02-3) is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its difluorinated phenyl moiety offers advantages in terms of metabolic stability and target interaction. While detailed information on its intrinsic biological activity is sparse, its importance in the development of new pharmaceuticals is well-established. This guide provides a foundational understanding of its properties and synthesis, along with general protocols for evaluating the biological activity of its derivatives, to support further research and development in the field of medicinal chemistry.

References

- 1. Buy this compound | 240409-02-3 [smolecule.com]

- 2. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid|RUO [benchchem.com]

- 3. This compound | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-DIFLUORO-DL-PHENYLGLYCINE | 240409-02-3 [chemicalbook.com]

- 5. 2,4-Difluorophenylacetic acid(81228-09-3) 13C NMR spectrum [chemicalbook.com]

- 6. This compound hydrochloride [myskinrecipes.com]

The Pivotal Role of 2-amino-2-(2,4-difluorophenyl)acetic Acid in Antifungal Drug Development: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of compounds derived from 2-amino-2-(2,4-difluorophenyl)acetic acid, a key building block in the synthesis of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the application of this versatile chemical intermediate. While this compound itself is not a primary therapeutic agent, its incorporation into more complex molecules is critical for their biological activity. This guide will focus on its significant role in the development of azole antifungal drugs.

Introduction: A Versatile Synthetic Scaffold

This compound is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its structural features, particularly the difluorophenyl group, make it a valuable precursor for the synthesis of various bioactive molecules.[1] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.[1] While direct biological activity has been explored, its primary and well-established role is as a key intermediate in the synthesis of pharmaceuticals, most notably azole antifungals.[2]

Application in the Synthesis of Azole Antifungals

The 2,4-difluorophenyl moiety is a cornerstone of several successful azole antifungal drugs, including fluconazole and voriconazole. The synthesis of these drugs often begins with a derivative of this compound, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. The general synthetic pathway involves the transformation of the acetic acid derivative into a reactive intermediate that can be further elaborated to construct the final azole drug.

References

Navigating the Therapeutic Potential of 2-amino-2-(2,4-difluorophenyl)acetic acid: A Technical Overview for Researchers

Introduction

2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated derivative of phenylglycine, stands as a pivotal structural motif in medicinal chemistry.[1] While not extensively documented as a therapeutic agent in its own right, its significance lies in its role as a key intermediate in the synthesis of various bioactive molecules. This technical guide delves into the known and potential therapeutic targets associated with this compound, focusing primarily on the well-established targets of its derivatives and exploring hypothetical avenues for its direct biological activity. For researchers and drug development professionals, understanding the downstream applications and theoretical potential of this scaffold is crucial for designing novel therapeutics.

Indirect Therapeutic Targeting: A Gateway to Antifungal Agents

The most prominent therapeutic application of this compound is as a foundational building block for the synthesis of azole antifungal drugs. These drugs are potent inhibitors of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.

Key Therapeutic Target: Lanosterol 14α-demethylase

The primary therapeutic target of azole antifungals derived from this compound is lanosterol 14α-demethylase . This enzyme, a member of the cytochrome P450 family (CYP51), is essential for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, azole drugs disrupt the fungal cell membrane, leading to increased permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

The logical workflow for the synthesis of these antifungal agents can be conceptualized as follows:

Potential Direct Therapeutic Targets: An Area of Active Investigation

While the primary role of this compound is as a synthetic precursor, the inherent structural features of this molecule—a chiral amino acid with a difluorophenyl moiety—suggest the potential for direct interaction with biological targets. Research into the direct biological activity of this compound is ongoing, with several hypothetical targets being considered based on the activities of structurally related molecules.[1]

One area of interest stems from a derivative, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, which has been investigated for its potential to selectively inhibit cyclooxygenase-2 (COX-2) .[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Although this activity has been reported for a derivative, it raises the possibility that the parent compound, this compound, may possess similar or precursor activity.

The proposed mechanism of action for a hypothetical direct anti-inflammatory effect is illustrated below:

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) specifically for the direct biological activity of this compound on therapeutic targets. The table below summarizes the known targets of drugs derived from this compound and potential targets of its derivatives.

| Compound/Derivative | Therapeutic Target | Class of Target | Associated Disease/Condition |

| Azole Antifungals (derived from) | Lanosterol 14α-demethylase (CYP51) | Enzyme (Cytochrome P450) | Fungal Infections |

| 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (derivative) | Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Inflammation, Pain |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not widely published. However, standard assays for the identified and potential targets can be employed.

Protocol for Assessing Inhibition of Lanosterol 14α-demethylase

A common method to assess the inhibitory potential of compounds against lanosterol 14α-demethylase involves a cell-based or in vitro enzymatic assay using a recombinant enzyme.

-

Enzyme Source: Recombinant human or fungal lanosterol 14α-demethylase expressed in a suitable system (e.g., E. coli, insect cells).

-

Substrate: Lanosterol.

-

Assay Principle: The assay measures the conversion of lanosterol to its demethylated product. This can be monitored using various detection methods, including HPLC, mass spectrometry, or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

-

Procedure: a. Prepare a reaction mixture containing the enzyme, buffer, and any necessary cofactors (e.g., NADPH-cytochrome P450 reductase). b. Add varying concentrations of the test compound (this compound or its derivatives). c. Initiate the reaction by adding the substrate, lanosterol. d. Incubate for a defined period at an optimal temperature. e. Stop the reaction and quantify the product formation.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Protocol for Assessing Inhibition of Cyclooxygenase-2 (COX-2)

A widely used method for determining COX-2 inhibitory activity is the Cayman Chemical COX Inhibitor Screening Assay Kit or similar commercially available kits.

-

Enzyme Source: Purified recombinant human or ovine COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of COX, which is a component of its catalytic cycle. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

-

Procedure: a. Prepare a reaction buffer containing heme and the enzyme. b. Add the test compound at various concentrations. c. Add a colorimetric substrate. d. Initiate the reaction by adding arachidonic acid. e. Read the absorbance at the appropriate wavelength over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily as a precursor for potent antifungal agents that target lanosterol 14α-demethylase. While direct therapeutic targets of the compound itself are not yet well-defined, the potential for activities such as COX-2 inhibition by its derivatives suggests that this scaffold warrants further investigation. Future research focusing on the direct enzyme and receptor binding profiles of this compound could unveil novel therapeutic applications for this versatile chemical entity.

References

An In-depth Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated derivative of phenylglycine, has emerged as a significant building block in medicinal chemistry. Its unique structural features, conferred by the presence of two fluorine atoms on the phenyl ring, modulate its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a particular focus on its potential as a pharmaceutical intermediate. Detailed synthetic protocols, quantitative data on its physicochemical properties, and an exploration of its potential mechanisms of action are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound (also known as 2,4-difluoro-DL-phenylglycine) is a non-proteinogenic amino acid that has garnered interest as a key intermediate in the synthesis of various biologically active molecules.[1] The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement of fluorine at the 2 and 4 positions of the phenyl ring in this compound influences its electronic properties and conformational preferences, making it a valuable synthon for the development of novel therapeutics.[1] This guide aims to consolidate the available scientific and technical information on this compound, covering its historical context, methods of preparation, and biological relevance.

Discovery and History

While the precise first synthesis and reporting of this compound in a peer-reviewed journal is not readily apparent from currently available broad searches, its emergence is closely tied to the growing field of fluorine chemistry in pharmaceuticals. The development of synthetic methodologies for fluorinated aromatic compounds in the latter half of the 20th century paved the way for the creation of novel amino acid derivatives. This compound is referenced in numerous chemical supplier catalogs and patents, indicating its utility as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Further investigation into specialized chemical literature and patent databases from the late 20th century may provide a more definitive timeline of its initial discovery and the pioneering scientists or institutions involved.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.14 g/mol | [2] |

| CAS Number | 240409-02-3 | [2] |

| Appearance | White to off-white solid | |

| pKa₁ (Carboxylic Acid) | ~2.1 ± 0.2 | [1] |

| pKa₂ (Ammonium) | ~9.2 ± 0.3 | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in aqueous acid and base. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach is a multi-step synthesis starting from 2,4-difluorobenzaldehyde.

General Synthetic Pathway from 2,4-Difluorobenzaldehyde

This pathway involves the formation of an α-aminonitrile (a Strecker-type synthesis), followed by hydrolysis to the corresponding amino acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Strecker Synthesis)

Step 1: Synthesis of α-Amino-2,4-difluorophenylacetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Aqueous ammonia (concentrated, ~10 equivalents) is added to the solution, and the mixture is cooled in an ice bath.

-

2,4-Difluorobenzaldehyde (1.0 equivalent) is added dropwise to the stirred solution.

-

A solution of sodium cyanide (1.1 equivalents) in water is then added slowly, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield α-amino-2,4-difluorophenylacetonitrile.

Step 2: Hydrolysis to this compound

-

The α-amino-2,4-difluorophenylacetonitrile (1.0 equivalent) is suspended in concentrated hydrochloric acid (~10-20 volumes).

-

The mixture is heated to reflux for 4-8 hours, during which the solid dissolves.

-

The reaction mixture is cooled to room temperature and then further cooled in an ice bath.

-

The pH of the solution is carefully adjusted to the isoelectric point (around pH 5-6) with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

-

The precipitated product is collected by filtration, washed with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum to afford this compound.

Enantioselective Synthesis

The synthesis of enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications. Methods employing chiral auxiliaries, such as Evans oxazolidinones, have been reported to achieve good enantioselectivity.[1] These methods typically involve the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable 2,4-difluorophenyl electrophile.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex and biologically active molecules.[3] Its inherent biological activity is not extensively documented in publicly available literature; however, its structural motifs are present in compounds with known pharmacological effects.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the preparation of various pharmaceuticals, including:

-

Antifungal Agents: It is used in the synthesis of azole antifungals. The fluorinated phenyl group can enhance the binding affinity and bioavailability of these drugs.[3]

-

Protease Inhibitors: The amino acid scaffold is incorporated into the structure of protease inhibitors, which are a class of drugs used in the treatment of viral infections and cancer.[3]

-

Indole Derivatives: It can be used in the synthesis of indole derivatives, a class of compounds known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[1]

Potential Anti-inflammatory Activity

While direct evidence is limited, the structural similarity of this compound to other anti-inflammatory agents suggests a potential role in modulating inflammatory pathways. Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Caption: Hypothetical inhibition of the COX pathway by this compound.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4] Small molecules, including amino acid derivatives, have been investigated as inhibitors of this pathway.[4] While no direct studies link this compound to NF-κB inhibition, its potential to be incorporated into larger molecules with such activity warrants investigation.

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its utility as a precursor to a range of pharmaceutical agents is recognized. While its intrinsic biological activity is not yet fully characterized, the presence of the 2,4-difluorophenyl moiety suggests the potential for interesting pharmacological properties, including anti-inflammatory effects. Further research into its biological targets and mechanisms of action is warranted and could lead to the development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working with this promising compound.

References

Spectroscopic Profiling of 2-amino-2-(2,4-difluorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of public experimental spectra, this guide utilizes predicted data to provide a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies presented are based on established protocols for the analysis of amino acids and related organic compounds.

Introduction

This compound (molecular formula C₈H₇F₂NO₂) is a non-proteinogenic amino acid featuring a difluorinated phenyl ring.[1][2] This structural motif is of significant interest in medicinal chemistry, as the fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the therapeutic profile of drug candidates. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound during drug discovery and development.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values serve as a reference for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~7.5 - 7.7 | m | Aromatic-H |

| ~7.0 - 7.2 | m | Aromatic-H |

| ~5.0 - 5.2 | s | α-CH |

| Variable | br s | -NH₂ |

| Variable | br s | -COOH |

Note: Predicted chemical shifts can vary depending on the solvent and software used. The signals for the -NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~160 - 165 (dd) | Aromatic C-F |

| ~130 - 135 (d) | Aromatic C-H |

| ~115 - 120 (dd) | Aromatic C-H |

| ~105 - 110 (t) | Aromatic C-H |

| ~55 - 60 | α-C |

Note: The aromatic carbon signals will exhibit splitting due to coupling with fluorine (¹JCF, ²JCF, ³JCF). d denotes a doublet and t denotes a triplet.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3200 - 3000 | Medium | N-H stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1250, ~1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Positive ESI-MS)

| m/z | Ion |

| 188.0514 | [M+H]⁺ |

| 171.0483 | [M+H-NH₃]⁺ |

| 142.0452 | [M+H-COOH]⁺ |

Note: The exact mass of the protonated molecule [M+H]⁺ is calculated to be 188.0514. Fragmentation patterns can vary depending on the ionization method and collision energy.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of amino acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended.[3] If using D₂O, be aware that the acidic and amine protons will exchange with deuterium and may not be observed.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Solid-State using KBr pellet): [4]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - Positive Mode):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.[6]

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound based on predicted data. The detailed experimental protocols offer a starting point for researchers to obtain high-quality spectra for this compound. The combination of NMR, IR, and MS data is essential for the unambiguous structural confirmation and purity assessment of this important pharmaceutical intermediate, facilitating its application in drug discovery and development.

References

- 1. Buy this compound | 240409-02-3 [smolecule.com]

- 2. This compound | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative with significant potential as a key intermediate in pharmaceutical synthesis.[1] This document details the physicochemical properties of the compound, including its solubility in aqueous and organic solvents and its stability under various conditions. Detailed experimental protocols for assessing these parameters are provided, along with a discussion of its potential biological interactions. This guide is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics utilizing this compound.

Physicochemical Properties

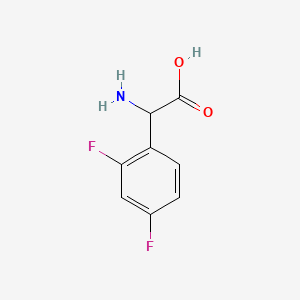

This compound (Figure 1) is a non-proteinogenic amino acid with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol .[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, acidity, and metabolic stability.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Solubility

The solubility of this compound is a critical parameter for its use in both synthetic chemistry and biological assays. As a zwitterionic compound, its solubility is influenced by the pH of the medium and the nature of the solvent.

Aqueous Solubility: The aqueous solubility of this compound is estimated to be in the range of 15-25 g/L at 25°C.[1] This moderate solubility is attributed to the hydrophilic amino and carboxyl groups, which can form hydrogen bonds with water. However, the hydrophobic difluorophenyl group limits its overall water solubility compared to simpler amino acids.[1]

Organic Solvent Solubility: Quantitative data on the solubility of this compound in common organic solvents is not readily available in the public domain. However, based on its structure and the general solubility of similar amino acids, a qualitative assessment can be made. It is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents.

Table 1: Estimated and Qualitative Solubility of this compound

| Solvent | Type | Estimated/Qualitative Solubility |

| Water | Polar Protic | 15-25 g/L at 25°C[1] |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

Acidity (pKa)

This compound possesses two ionizable groups: a carboxylic acid group and an amino group. The electron-withdrawing nature of the difluorophenyl ring influences the pKa values of these groups.

-

pKa₁ (Carboxylic Acid): The estimated pKa₁ is approximately 2.1 ± 0.2.[1] This indicates a stronger acidity compared to non-fluorinated analogs due to the inductive effect of the fluorine atoms.

-

pKa₂ (Ammonium): The estimated pKa₂ is around 9.2 ± 0.3.[1] The electron-withdrawing difluorophenyl group stabilizes the protonated amino group, resulting in a slightly lower basicity compared to simple amino acids.[1]

Stability

The stability of this compound is a crucial factor for its storage, handling, and application in drug development.

pH-Dependent Stability

The stability of amino acids in solution is often pH-dependent. While specific data for this compound is not available, general trends for amino acids suggest that it is relatively stable in neutral and acidic conditions. In strongly basic solutions, there is a potential for racemization and degradation. For instance, studies on glutamic acid in 0.1 N HCl have shown degradation to pyroglutamic acid during storage.[3]

Photostability

According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing for new drug substances.[4][5][6][7] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) light.[4][5][8] While specific photostability data for this compound is not publicly available, its aromatic structure suggests a potential for photosensitivity.

Thermal Stability

Information regarding the thermal stability of this compound is limited. General knowledge of similar compounds suggests that it is likely stable at ambient temperatures.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Calculate the concentration of the saturated solution based on a standard calibration curve.

-

Express the solubility in g/L or mg/mL.

-

Caption: Workflow for solubility determination.

pH-Dependent Stability Study

Objective: To evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system with a UV detector

-

pH meter

Protocol:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Dilute the stock solution with each buffer to a final concentration suitable for analysis.

-

-

Incubation:

-

Store the buffered solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated testing).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each pH.

-

Determine the degradation rate constant and half-life at each pH.

-

Caption: Workflow for pH-dependent stability study.

Photostability Study (as per ICH Q1B)

Objective: To assess the photostability of this compound in its solid state and in solution.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).[4]

-

Quartz cells or other transparent containers

-

Aluminum foil (for dark controls)

-

HPLC system with a UV detector

Protocol:

-

Sample Preparation:

-

For solid-state testing, place a thin layer of the compound in a suitable transparent container.

-

For solution-state testing, prepare a solution of known concentration in a transparent solvent.

-

Prepare dark controls by wrapping identical samples in aluminum foil.

-

-

Exposure:

-

Analysis:

-

After exposure, visually inspect the samples for any changes in appearance.

-

Analyze both the exposed samples and dark controls using a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

-

Biological Interactions

This compound is recognized for its potential biological activity, including enzyme inhibition and receptor binding.[1] Its hydrochloride salt is utilized as a key intermediate in the synthesis of antifungal medications, particularly azole antifungals that inhibit ergosterol biosynthesis.[9] It is also employed in the preparation of protease inhibitors.[9]

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a building block for bioactive molecules suggests its interaction with various biological targets. For example, as a component of azole antifungals, it indirectly contributes to the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.

Caption: Inhibition of Ergosterol Biosynthesis.

Conclusion

This compound is a versatile building block with significant applications in pharmaceutical development. This technical guide has summarized its known solubility and stability characteristics and provided detailed protocols for their experimental determination. While there are gaps in the publicly available quantitative data, the information and methodologies presented herein offer a solid foundation for researchers working with this compound. Further studies are warranted to fully elucidate its solubility profile in various organic solvents and to identify its specific biological targets and mechanisms of action.

References

- 1. Buy this compound | 240409-02-3 [smolecule.com]

- 2. This compound | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. youtube.com [youtube.com]

- 6. fda.gov [fda.gov]

- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. iagim.org [iagim.org]

- 9. This compound hydrochloride [myskinrecipes.com]

Safeguarding Innovation: A Technical Guide to the Safe Handling of 2-amino-2-(2,4-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-amino-2-(2,4-difluorophenyl)acetic acid, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] In some cases, related compounds have been shown to cause severe skin burns and eye damage.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Some safety data sheets for similar compounds also include warnings for being harmful if swallowed or inhaled, and potentially causing long-term aquatic harm.[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | [1][4][5] |

| Molecular Weight | 187.14 g/mol | [1][5] |

| Appearance | White solid | [6] |

| Boiling Point | 276.2°C at 760 mmHg | [4] |

| Flash Point | 120.8°C | [4] |

| Density | 1.442 g/cm³ | [4] |

| Water Solubility | Moderate (15-25 g/L at 25°C) | [5] |

| pKa₁ (Carboxylic Acid) | ~2.1 ± 0.2 | [5] |

| pKa₂ (Ammonium Group) | ~9.2 ± 0.3 | [5] |

Toxicological Data

Detailed toxicological studies for this compound are not extensively available in the public domain. However, based on the GHS classifications, it is known to be an irritant. The toxicological properties have not been fully investigated.[6][7]

| Hazard Class | Category | Description |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[1] |

Experimental Protocols for Safety Assessment